molecular formula C21H13NO3 B13149661 1-Amino-4-benzoylanthracene-9,10-dione CAS No. 53382-19-7

1-Amino-4-benzoylanthracene-9,10-dione

Cat. No.: B13149661
CAS No.: 53382-19-7
M. Wt: 327.3 g/mol
InChI Key: WSQKHQUVCYKLCR-UHFFFAOYSA-N
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Description

1-Amino-4-benzoylanthracene-9,10-dione is a chemical compound with the molecular formula C21H13NO3. It belongs to the class of anthraquinone derivatives, which are known for their diverse applications in various fields such as dyes, pharmaceuticals, and organic electronics . This compound is characterized by the presence of an amino group at the 1-position and a benzoyl group at the 4-position on the anthracene-9,10-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-4-benzoylanthracene-9,10-dione typically involves the amidation of weak amines. One effective method is the coupling of 1-aminoanthracene-9,10-dione with sterically hindered carboxylic acids using COMU as the coupling agent . This method is straightforward and efficient, allowing for the preparation of the desired compound under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar amidation techniques. The use of super-critical fluid chromatography (SFC) for chiral separation and purification of the compound is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-benzoylanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Brominated anthracene derivatives.

Scientific Research Applications

Comparison with Similar Compounds

  • 1-Aminoanthracene-9,10-dione
  • 4-Benzoylanthracene-9,10-dione
  • 9,10-Diphenylanthracene

Comparison: 1-Amino-4-benzoylanthracene-9,10-dione is unique due to the presence of both amino and benzoyl groups, which confer distinct chemical and biological properties. Compared to 1-aminoanthracene-9,10-dione, the benzoyl group enhances its ability to participate in electrophilic substitution reactions. In contrast to 9,10-diphenylanthracene, the amino group provides additional sites for functionalization and potential biological activity .

Properties

CAS No.

53382-19-7

Molecular Formula

C21H13NO3

Molecular Weight

327.3 g/mol

IUPAC Name

1-amino-4-benzoylanthracene-9,10-dione

InChI

InChI=1S/C21H13NO3/c22-16-11-10-15(19(23)12-6-2-1-3-7-12)17-18(16)21(25)14-9-5-4-8-13(14)20(17)24/h1-11H,22H2

InChI Key

WSQKHQUVCYKLCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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